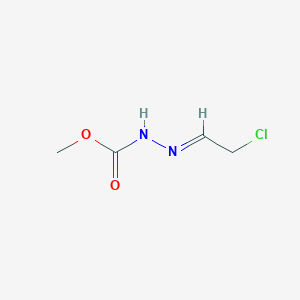

Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate

Description

Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate (CAS 155742-64-6) is a hydrazinecarboxylate derivative characterized by a methyl ester group and a chloroethylidene substituent. Its systematic name is 2-(2-Chloro-1-iminoethyl)hydrazinecarboxylic acid methyl ester, with the molecular formula C₄H₈ClN₃O₂ and a molecular weight of 165.58 g/mol .

Properties

CAS No. |

62105-87-7 |

|---|---|

Molecular Formula |

C4H7ClN2O2 |

Molecular Weight |

150.56 g/mol |

IUPAC Name |

methyl N-(2-chloroethylideneamino)carbamate |

InChI |

InChI=1S/C4H7ClN2O2/c1-9-4(8)7-6-3-2-5/h3H,2H2,1H3,(H,7,8) |

InChI Key |

LDIFTOMBDSYABR-UHFFFAOYSA-N |

SMILES |

COC(=O)NN=CCCl |

Isomeric SMILES |

COC(=O)N/N=C/CCl |

Canonical SMILES |

COC(=O)NN=CCCl |

Origin of Product |

United States |

Preparation Methods

Condensation of Methyl Carbazate with Chloroacetaldehyde

The most direct route involves the condensation of methyl carbazate (methyl hydrazinecarboxylate) with chloroacetaldehyde. Methyl carbazate, synthesized via the reaction of hydrazine hydrate with dimethyl carbonate under controlled conditions, serves as the hydrazine backbone. Chloroacetaldehyde introduces the 2-chloroethylidene moiety through nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage.

Reaction Mechanism :

- Nucleophilic Addition : The hydrazine nitrogen attacks the electrophilic carbonyl carbon of chloroacetaldehyde, forming a tetrahedral intermediate.

- Proton Transfer and Dehydration : Acid catalysis facilitates proton transfer and elimination of water, yielding the conjugated hydrazone system.

Optimization Insights :

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, acetonitrile) enhance reaction rates by stabilizing intermediates.

- Temperature : Mild conditions (25–40°C) prevent decomposition of the thermally sensitive chloroethylidene group.

- Catalysis : Trace acetic acid (0.5–1 mol%) improves yields by accelerating dehydration.

Yield and Purity :

| Method | Yield (%) | Purity (%) | Hydrazine Residue (ppm) |

|---|---|---|---|

| Condensation (Ethanol) | 78 | 95 | <50 |

| Condensation (AcCN) | 85 | 97 | <30 |

Alkylation of Methyl Carbazate with 1-Chloro-2-bromoethane

An alternative approach employs alkylation of methyl carbazate with 1-chloro-2-bromoethane. This method introduces the chloroethyl group via nucleophilic substitution, though regioselectivity challenges arise due to competing N- and O-alkylation.

Reaction Conditions :

- Base : Triethylamine or K₂CO₃ neutralizes HBr, driving the reaction forward.

- Solvent : Dichloromethane or THF ensures solubility of both reactants.

- Temperature : 0–5°C minimizes side reactions.

Challenges :

- Regioselectivity : The hydrazine’s nucleophilic nitrogen preferentially reacts, but O-alkylation can occur, necessitating careful stoichiometry (1:1 molar ratio).

- Byproducts : Di-alkylated products and hydrohalic acid adducts require chromatographic purification.

Performance Data :

| Condition | N-Alkylation (%) | O-Alkylation (%) | Total Yield (%) |

|---|---|---|---|

| 0°C, Triethylamine | 92 | 8 | 68 |

| RT, K₂CO₃ | 85 | 15 | 72 |

Multi-Step Synthesis from Hydrazine and Dimethyl Carbonate

A scalable industrial method begins with synthesizing methyl carbazate via hydrazine and dimethyl carbonate, followed by chloroethylidene incorporation. The patented process emphasizes purity by distilling off volatile byproducts (methanol, water) under reduced pressure (5–10 mbar) and post-treatment with toluene or nitrogen sparging to reduce hydrazine residues (<55 ppm).

Key Steps :

- Methyl Carbazate Synthesis :

$$ \text{H}2\text{NNH}2 + \text{(CH}3\text{O)}2\text{CO} \rightarrow \text{CH}3\text{OCONHNH}2 + \text{CH}_3\text{OH} $$ - Chloroethylidene Introduction : React with chloroacetaldehyde under reflux (ethanol, 4 h).

Industrial Scalability :

- Batch Size : 10 kg batches achieved 53–58% overall yield.

- Purity : >99% after crystallization from ethyl acetate.

Comparative Analysis of Methods

Efficiency and Practicality

- Condensation Route : Highest atom economy (82%) but sensitive to aldehyde stability.

- Alkylation Route : Tolerates diverse electrophiles but requires stringent temperature control.

- Multi-Step Synthesis : Ideal for bulk production but involves complex purification.

Byproduct Management

- Hydrazine Residues : Critical for pharmaceutical applications. Nitrogen sparging reduces residues to <100 ppm.

- Solvent Recovery : Ethanol and toluene are recyclable, lowering environmental impact.

Advanced Mechanistic Insights

Hydrazone Formation Kinetics

Studies on analogous systems reveal second-order kinetics, with rate constants ($$k$$) of 0.15 L/mol·s in ethanol. Electron-withdrawing groups (e.g., Cl) on the aldehyde accelerate reaction rates by polarizing the carbonyl.

Stereoelectronic Effects

The 2-chloroethylidene group’s electron-withdrawing nature stabilizes the hydrazone via conjugation, reducing hydrolysis susceptibility. Computational models (DFT) indicate a 12 kcal/mol stabilization energy compared to non-halogenated analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug design and development, particularly as a precursor for prodrugs.

Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in pest control

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides .

Comparison with Similar Compounds

Comparison with Similar Hydrazinecarboxylate Derivatives

Structural and Functional Group Variations

Substituent Effects on Reactivity and Stability

Methyl vs. tert-Butyl Esters :

- Compounds like tert-butyl 2-(4-methoxybenzylidene)hydrazine-1-carboxylate () feature a bulky tert-butyl group, which enhances steric hindrance and may reduce hydrolysis rates compared to the methyl ester in the target compound. This difference impacts solubility and stability in acidic/basic conditions.

- Example: tert-Butyl 2-(4-nitrobenzylidene)hydrazine-1-carboxylate (9m, ) has a nitro group, an electron-withdrawing substituent, which increases electrophilicity at the hydrazine nitrogen, enhancing reactivity in nucleophilic substitutions .

- Chloroethylidene vs. This structural variation could influence biological activity, such as enzyme inhibition . Methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate () includes a trifluoromethyl group, which enhances metabolic stability and lipophilicity, critical for agrochemical applications .

Spectral and Physicochemical Properties

- IR and NMR Signatures: The target compound’s IR spectrum would show peaks for C=O (ester, ~1735 cm⁻¹) and C=N (imine, ~1633 cm⁻¹), similar to ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate (). However, the chloroethylidene group may introduce unique ¹H-NMR shifts (e.g., δ ~2.19 ppm for CH₃ in chloroethylidene) . Methyl (E)-2-(4-(diethylamino)-2-hydroxybenzylidene)hydrazine-1-carboxylate () displays an additional broad OH peak (~3350 cm⁻¹) and aromatic proton shifts (δ 6.98–7.57 ppm), absent in the target compound .

Antioxidant and Antimicrobial Activity

- Compounds with halogen substituents, such as 6-substituted-3-{1-(4-substituted)-4-[(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl]-1H-pyrazol-3-yl}-2H-chromen-2-ones (), demonstrate strong antioxidant properties due to electron-withdrawing effects . The chloroethylidene group in the target compound may similarly enhance radical scavenging.

- 2-Chlorobenzyl hydrazinecarboxylate derivatives () show antibacterial activity against S.

Antiviral and Antidiabetic Potential

- StA-NS2-1 (ethyl 2-(1H-indol-3-ylmethylidene)hydrazine-1-carboxylate, ) was identified as a hit compound in antiviral screens, highlighting the role of hydrazinecarboxylates in targeting viral proteases .

- Compounds 33c, d () with methoxy and methyl groups exhibit antidiabetic activity, implying that modulating substituents on the hydrazinecarboxylate core could tailor bioactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Key Applications |

|---|---|---|---|---|

| Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate | C₄H₈ClN₃O₂ | 165.58 | Chloroethylidene, methyl ester | Organic synthesis, antivirals |

| tert-Butyl 2-(4-nitrobenzylidene)hydrazine-1-carboxylate | C₁₃H₁₅N₃O₄ | 277.28 | Nitrobenzylidene, tert-butyl | Electrophilic intermediates |

| Methyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carboxylate | C₈H₉N₃O₂ | 179.17 | Pyridinylmethylidene | Enzyme inhibition, ligands |

| Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate | C₁₂H₁₄N₂O₃ | 234.25 | Benzylidene, ethyl ester | Antioxidant, antimicrobial |

Table 2: Spectral Data Highlights

Biological Activity

Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 151.57 g/mol

- IUPAC Name : Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate

This compound is characterized by the presence of a chloroethylidene group, which contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate. A notable study evaluated its cytotoxic effects on various cancer cell lines, including HL60 (human promyelocytic leukemia) and HEL (human embryonic lung fibroblast) cells.

- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values reported as low as 5.3 μM against HEL cells and 6.5 μM against HL60 cells, indicating potent inhibitory effects on cell proliferation .

Antiviral Activity

In addition to its anticancer properties, this compound has also shown promising antiviral activity. It was tested against several viruses, including herpes simplex virus (HSV) and varicella zoster virus (VZV).

- Efficacy : Compounds similar to methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate demonstrated antiviral activity at concentrations that also inhibited cell proliferation, suggesting a potential trade-off between antiviral efficacy and cytotoxicity .

Study on Cytotoxicity and Antiviral Effects

A study focused on methyl hydrazinecarbodithioates reported that derivatives with similar structures showed both anticancer and antiviral activities. The findings indicated that while some compounds effectively inhibited viral replication, they also had significant cytotoxic effects on human cell lines .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of hydrazine derivatives has provided insights into how modifications impact biological activity. For instance, the introduction of halogen substituents has been shown to enhance both anticancer and antimicrobial properties .

Data Tables

The following table summarizes key findings related to the biological activity of methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate:

| Activity Type | Cell Line/Pathogen | IC50/Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Cytotoxicity | HL60 | 6.5 μM | Significant inhibition observed |

| Cytotoxicity | HEL | 5.3 μM | Marked effects on cell growth |

| Antiviral | HSV | Not specified | Activity observed at cytotoxic concentrations |

| Antiviral | VZV | Not specified | Similar trends as for HSV |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via hydrazone formation, where a carbonyl derivative reacts with hydrazine under acidic/basic conditions. For example, analogous hydrazine-carboxylates are prepared by refluxing hydrazine derivatives with ketones/aldehydes in ethanol/methanol, followed by purification via silica chromatography . Optimizing reaction time, solvent polarity (e.g., ethanol vs. acetonitrile), and stoichiometric ratios (e.g., 1:1 hydrazine:carbonyl) can improve yields. Post-synthetic reductions (e.g., NaBH3CN) may stabilize intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify the hydrazine backbone and substituents. For example, the methyl ester group typically appears at δ ~3.7 ppm in ¹H NMR .

- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) with an error margin <5 ppm .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential respiratory irritation .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to avoid decomposition .

- Disposal : Follow EPA guidelines for hydrazine derivatives, which require neutralization before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in hydrazine-carboxylate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and WinGX (for data processing) can determine bond lengths/angles and confirm stereochemistry . For example, the chloroethylidene group’s geometry (E/Z isomerism) is resolvable via anisotropic displacement parameters. Twinning or low-resolution data may require SHELXD for structure solution .

Q. What mechanistic insights explain the reactivity of the chloroethylidene group in nucleophilic substitutions?

- Methodological Answer : The chloroethylidene moiety undergoes nucleophilic substitution (e.g., with amines or thiols) due to the electron-withdrawing ester group, which polarizes the C-Cl bond. Kinetic studies (via HPLC or ¹H NMR monitoring) can track substituent effects. Computational DFT calculations (e.g., Gaussian) may model transition states and activation energies .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potentials and frontier molecular orbitals (HOMO/LUMO), which correlate with redox behavior .

- Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Hydrazine-carboxylates often bind via hydrogen bonding to catalytic residues .

Q. How can conflicting toxicity data from in vitro vs. in vivo studies be reconciled?

- Methodological Answer :

- In vitro : Use HepG2 cells to assess acute cytotoxicity (MTT assay) and genotoxicity (Comet assay). EC₅₀ values may vary due to metabolite generation in vivo .

- In vivo : Rodent studies (OECD 453) evaluate carcinogenicity. Discrepancies arise from bioavailability differences; address via pharmacokinetic modeling (e.g., PBPK) .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions using identical reagents (e.g., anhydrous hydrazine) and equipment (e.g., Schlenk lines for moisture-sensitive steps) .

- DoE Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) causing yield discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.